molecular formula C6H11ClF3NO2 B2502787 5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride CAS No. 2410612-31-4

5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride

Cat. No.: B2502787
CAS No.: 2410612-31-4
M. Wt: 221.6
InChI Key: ZAZQTIGGNMOFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride is a chemical compound with the molecular formula C6H10F3NO2·HCl. It is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical properties. This compound is utilized in various scientific research fields due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride typically involves the introduction of the trifluoromethyl group into the pentanoic acid backbone. One common method includes the reaction of 5-amino-2-pentenoic acid with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-methylpentanoic acid
  • 5-Amino-2-ethylpentanoic acid
  • 5-Amino-2-(difluoromethyl)pentanoic acid

Uniqueness

5-Amino-2-(trifluoromethyl)pentanoic acid;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

5-amino-2-(trifluoromethyl)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)4(5(11)12)2-1-3-10;/h4H,1-3,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQFNJLJZOXFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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